7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzodiazepines generally interact with the gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . .
Biochemical Pathways
Benzodiazepines are known to modulate the inhibitory neurotransmitter gaba, which plays a crucial role in the regulation of neuronal excitability .
Pharmacokinetics
Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzodiazepines generally result in decreased neuronal excitability and reduced anxiety, among other effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of benzodiazepines .
Biochemical Analysis
Biochemical Properties
7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. By binding to these receptors, this compound enhances the effect of GABA, leading to increased neuronal inhibition and a calming effect .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission. This modulation can lead to changes in gene expression and cellular metabolism, resulting in reduced neuronal excitability and anxiolytic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding increases the affinity of the receptor for GABA, leading to enhanced chloride ion influx and hyperpolarization of the neuron. This hyperpolarization makes it more difficult for the neuron to fire, resulting in a sedative effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has shown sustained inhibitory effects on neuronal activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it produces anxiolytic effects without significant sedation. At higher doses, it can cause pronounced sedation and motor impairment. Toxic effects, such as respiratory depression, have been observed at very high doses .
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes oxidative metabolism by cytochrome P450 enzymes, followed by conjugation reactions to form more water-soluble metabolites that are excreted in the urine. The metabolic pathways involve enzymes such as CYP3A4 and CYP2C19 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system. Binding proteins, such as albumin, can also influence its distribution .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with GABA-A receptors. This localization is crucial for its function, as it needs to be in close proximity to these receptors to exert its effects. Post-translational modifications, such as phosphorylation, can influence its activity and localization .
Properties
IUPAC Name |
7-fluoro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCVKJZKISLVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183916 | |
Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-13-8 | |
Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.